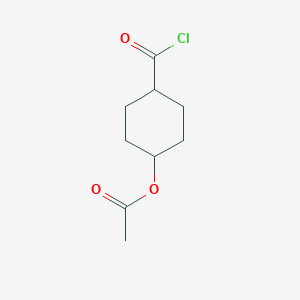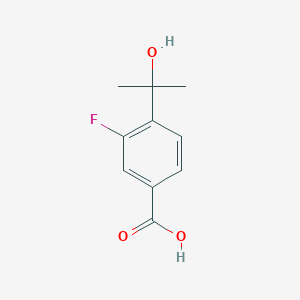![molecular formula C10H20N2OSi B13977476 Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane is a chemical compound with the molecular formula C11H22N2OSi It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane typically involves the reaction of 3-methylpyrazole with a suitable silane reagent. One common method is the reaction of 3-methylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced silane derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl-[2-[(3-phenylpyrazol-1-yl)methoxy]ethyl]silane
- Trimethyl-[2-[(3-bromopyrazol-1-yl)methoxy]ethyl]silane
- Trimethyl-[2-[(3-chloropyrazol-1-yl)methoxy]ethyl]silane
Uniqueness
Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane is unique due to the presence of the 3-methylpyrazole moiety, which imparts distinct chemical and biological properties. The methyl group on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds with different substituents on the pyrazole ring.
Propiedades
Fórmula molecular |
C10H20N2OSi |
|---|---|
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C10H20N2OSi/c1-10-5-6-12(11-10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3 |
Clave InChI |
SDYONBPAYLFSSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



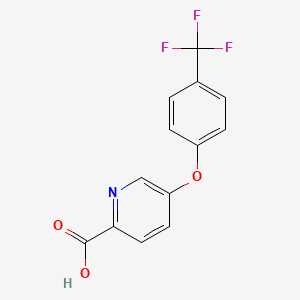
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
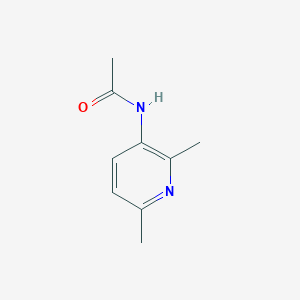
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
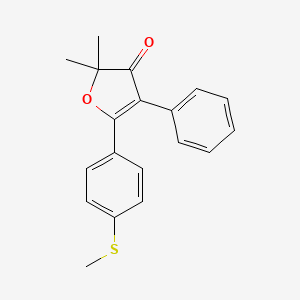
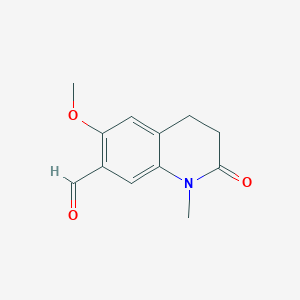
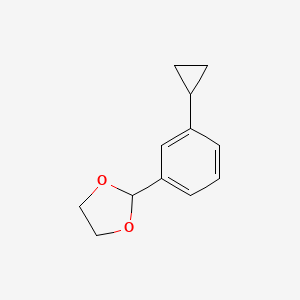
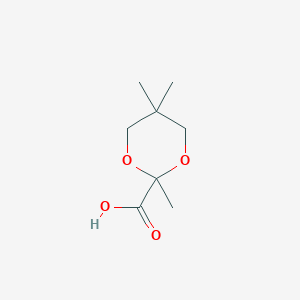
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

